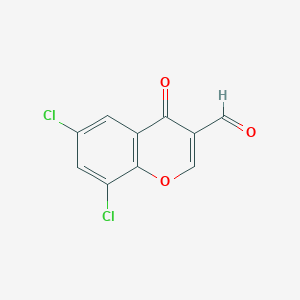

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

Übersicht

Beschreibung

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl2O3. It is a derivative of chromone, characterized by the presence of two chlorine atoms at the 6 and 8 positions, an oxo group at the 4 position, and a formyl group at the 3 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the chlorination of 4-oxo-4H-chromene-3-carbaldehyde. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the 6 and 8 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH)

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol

Major Products Formed

Oxidation: 6,8-Dichloro-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 6,8-Dichloro-4-oxo-4H-chromene-3-methanol.

Substitution: 6,8-Dimethoxy-4-oxo-4H-chromene-3-carbaldehyde

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde serves as a crucial building block in synthesizing various pharmacologically active compounds. Its derivatives have shown potential as:

- Anticancer Agents : Research indicates that certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapies.

- Anti-inflammatory Agents : The compound has been explored for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Material Science

In material science, this compound is utilized as a precursor for synthesizing advanced materials with specific optical and electronic properties. Notably:

- UV Protecting Materials : Derivatives synthesized from this compound have demonstrated efficacy as UV protectants in various applications.

Biological Studies

The compound is instrumental in biological research, particularly in enzyme inhibition and protein-ligand interactions. Its mechanisms include:

- Enzyme Inhibition : The formyl group allows for covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition.

Antimicrobial Activity

A study highlighted the antimicrobial properties of derivatives synthesized from this compound. These new agents target resistant pathogens and demonstrate significant efficacy against various bacterial strains.

Antiviral Activity

Certain derivatives have shown antiviral activity against specific viruses in vitro, indicating the need for further exploration to develop potent antiviral drugs.

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atoms enhance its binding affinity and specificity towards certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Oxo-4H-chromene-3-carbaldehyde: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: Has a carboxylic acid group at the 2 position instead of a formyl group at the 3 position.

6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Contains an ethoxy group at the 6 position instead of a chlorine atom

Uniqueness

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both chlorine atoms and the formyl group, which confer distinct reactivity and binding properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials .

Biologische Aktivität

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by two chlorine atoms and a formyl group, enhances its reactivity and potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H4Cl2O3. The presence of chlorine atoms at the 6 and 8 positions contributes to its unique reactivity profile, making it a valuable intermediate in the synthesis of various biologically active compounds.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group allows for covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atoms enhance binding affinity and specificity towards certain biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study explored its role as a building block for synthesizing new antimicrobial agents that target resistant pathogens. The compound's ability to form the 5-(chromene-3-yl)methylene-2,4-thiazolidinedione scaffold is particularly notable for its potential antimicrobial applications .

Anti-inflammatory Properties

The compound has shown promise in inhibiting inflammatory pathways. Its derivatives have been evaluated for their anti-inflammatory effects through various assays, revealing significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory responses .

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress. This activity is beneficial in protecting cells from damage associated with oxidative stress-related diseases .

Case Studies

- Antitumor Activity : A study investigated the cytotoxic effects of thiazolidinone derivatives synthesized from this compound against glioblastoma cells. The results indicated potent antitumor activity with IC50 values significantly lower than those of standard treatments .

- Enzyme Inhibition : Kinetic studies on synthesized derivatives revealed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde?

Methodological Answer: The compound is synthesized via Vilsmeier-Haack formylation. A typical procedure involves reacting 4-chloro-2-hydroxyacetophenone with phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 0°C. After dropwise addition of POCl₃, the mixture is stirred under controlled conditions, followed by quenching and crystallization from ethanol. Key steps include maintaining low temperatures to avoid side reactions and using DMF as both solvent and formylating agent .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection is performed using a Rigaku AFC-7R diffractometer with MoKα radiation (λ = 0.71069 Å) at low temperatures (100–140 K) to minimize thermal motion artifacts. Key parameters include:

Q. What spectroscopic techniques are employed for characterization?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (C-H stretch, ~2850 cm⁻¹) groups.

- NMR : ¹H NMR (DMSO-d₆) shows peaks for aromatic protons (δ 7.5–8.2 ppm) and the formyl proton (δ 10.2 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 243.05 (C₁₀H₄Cl₂O₃⁺) .

Advanced Research Questions

Q. How do halogen bonding and van der Waals interactions influence crystal packing?

Methodological Answer: In the dichlorinated derivative, a Cl···O halogen bond (2.98 Å) forms between the formyl oxygen and the 8-Cl atom, while a Type I Cl···Cl interaction (3.45 Å) occurs between 6-Cl atoms of adjacent molecules. These interactions stabilize the crystal lattice, creating a layered structure. In contrast, monochlorinated analogs lack Cl···O bonds, relying instead on weaker C–H···O hydrogen bonds (2.70–2.85 Å) and π-π stacking (3.82–3.95 Å interplanar distance) .

Table 1: Interaction Comparison in Halogenated Derivatives

| Compound | Halogen Bond (Å) | Van der Waals (Å) | Dominant Packing Force |

|---|---|---|---|

| 6,8-Dichloro | Cl···O: 2.98 | Cl···Cl: 3.45 | Halogen bonding |

| 6-Chloro | None | C–H···O: 2.70 | Hydrogen bonding |

| 6-Cl-7-F | Cl···F: 3.05 | C–H···O: 2.85 | Unsymmetrical halogen interactions |

Q. How does substituent positioning affect molecular interactions and reactivity?

Methodological Answer: The 6- and 8-positions of the chromene ring are critical for halogen bonding due to their proximity to the formyl group. Electron-withdrawing substituents (e.g., 7-F in 6-Cl-7-F derivatives) enhance the σ-hole on Cl, promoting Cl···F interactions (3.05 Å). Steric effects at the 7-position disrupt coplanarity, reducing π-π stacking efficiency. Computational modeling (e.g., DFT) can predict inductive effects on bond polarization .

Q. What implications do these interactions have for rational drug design?

Methodological Answer: Halogen bonds improve ligand-protein binding affinity by 1–2 kcal/mol per interaction. For example, Cl···O bonds mimic hydrogen bonds in kinase inhibitors, enhancing selectivity. Researchers should prioritize halogen placement at meta/para positions relative to pharmacophores and validate interactions via crystallography or molecular dynamics simulations .

Table 2: Key Interactions in Protein-Ligand Binding

| Interaction Type | Energy Contribution (kcal/mol) | Example in Drug Design |

|---|---|---|

| Halogen bond | 1–2 | EGFR inhibitors with 8-Cl substituents |

| Hydrogen bond | 3–7 | Serine protease inhibitors |

| π-π stacking | 2–5 | Aromatase inhibitors |

Q. Data Contradiction Analysis

- Evidence Conflict : Dichlorinated derivatives exhibit Cl···O bonds, while monochlorinated analogs do not . This suggests dichlorination is necessary for dual halogen interactions.

- Resolution : Comparative crystallography and electrostatic potential maps confirm that electron density at the σ-hole is insufficient in monochloro derivatives to form Cl···O bonds .

Eigenschaften

IUPAC Name |

6,8-dichloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCCHRKNCOFDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334858 | |

| Record name | 6,8-Dichloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64481-10-3 | |

| Record name | 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64481-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dichlorochromone-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.